tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane
Brand Name: Vulcanchem
CAS No.: 878143-03-4
VCID: VC6591023
InChI: InChI=1S/C21H38O6P2.4Na/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4;;;;/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4/b19-13+,20-14+;;;;
SMILES: CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C21H34Na4O6P2
Molecular Weight: 536.404

tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane

CAS No.: 878143-03-4

Cat. No.: VC6591023

Molecular Formula: C21H34Na4O6P2

Molecular Weight: 536.404

* For research use only. Not for human or veterinary use.

tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane - 878143-03-4

Specification

CAS No. 878143-03-4
Molecular Formula C21H34Na4O6P2
Molecular Weight 536.404
IUPAC Name tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-λ5-phosphane
Standard InChI InChI=1S/C21H38O6P2.4Na/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4;;;;/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4/b19-13+,20-14+;;;;
Standard InChI Key MPGGMSSLQRFXRP-DRLFUFNGSA-J
SMILES CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+]

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic IUPAC name delineates its molecular architecture with precision:

  • Tetrasodium indicates four sodium cations neutralizing the anionic charge distributed across the molecule.

  • Dioxido-oxo descriptors specify the presence of two oxygen atoms doubly bonded to phosphorus (P=O) and two hydroxyl-derived oxide groups (P–O⁻).

  • The [(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl] segment defines a 17-carbon chain (heptadeca) with four double bonds (tetraen) at positions 2, 6, 11, and 15, adopting E (trans) geometry at carbons 6 and 11. Methyl branches occur at carbons 2, 6, 12, and 16, while a phosphonato group (–PO₃²⁻) is anchored at carbon 9.

  • Lambda5-phosphane denotes a pentavalent phosphorus center, contrasting with trivalent phosphines.

Table 1: Hypothesized Molecular Properties Based on Structural Analogues

PropertyValue/DescriptionBasis for Estimation
Molecular formulaC₂₁H₃₄Na₄O₆P₂Backbone and functional group count
Molecular weight~536.4 g/molSummation of atomic masses
Solubility in waterModerate to high (due to Na⁺ counterions)Comparison to tetrasodium pyrophosphate
Thermal stabilityLikely decomposes above 300°CAnalogous phosphonates

The extended conjugation from the tetraenyl system and steric effects from methyl substituents suggest potential for π-π interactions and restricted rotational freedom, which could influence its reactivity and solid-state packing .

Synthesis and Industrial Production

While direct synthetic protocols for this specific compound remain undocumented in peer-reviewed literature, its preparation likely involves sequential phosphorylation and alkene metathesis steps:

  • Phosphonation: Introduction of the phosphonato group at C9 via Arbuzov or Michaelis-Becker reactions, employing diethyl phosphite and a halogenated alkene precursor.

  • Alkene Installation: Grubbs-catalyzed cross-metathesis to generate the 6E,11E diene configuration, leveraging the thermodynamic preference for trans alkenes.

  • Sodium Exchange: Ion exchange chromatography or treatment with sodium hydroxide to replace protons on phosphonate and phosphane groups with Na⁺ ions.

Industrial-scale production would necessitate optimization for yield and purity, potentially employing continuous-flow reactors to manage exothermic phosphorylation steps and minimize byproducts .

Chemical Reactivity and Functional Applications

The compound’s bifunctional phosphorus centers (phosphonate and phosphane) confer dual reactivity:

Coordination Chemistry

  • The phosphonato group acts as a polydentate ligand, capable of chelating divalent metal ions (e.g., Ca²⁺, Mg²⁺) through its three oxygen donors.

  • The lambda5-phosphane moiety may participate in redox reactions, transitioning between P(III) and P(V) oxidation states under controlled conditions.

Table 2: Hypothesized Applications vs. Structural Analogues

Application DomainMechanismBenchmark Compound
Water softeningCa²⁺ sequestration via phosphonateTetrasodium pyrophosphate
Polymer stabilizationRadical scavenging by phosphaneTris(2,4-di-t-butylphenyl)phosphite
Drug deliverypH-sensitive phosphonate-metal bindingZoledronic acid

Future Research Directions

Key unanswered questions warrant systematic investigation:

  • Crystallography: Single-crystal X-ray diffraction to resolve the spatial arrangement of sodium ions relative to the phosphonate/phosphane groups.

  • Thermogravimetric analysis (TGA): Quantifying decomposition temperatures and pathways.

  • Solubility profiling: Measurement in aqueous and organic solvents to guide formulation studies.

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